2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Beschreibung

Chemical Identity and Nomenclature

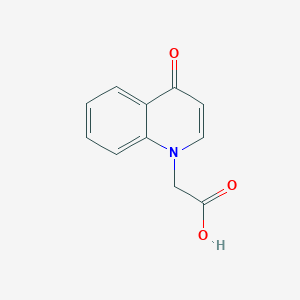

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is a heterocyclic organic compound with systematic IUPAC nomenclature reflecting its structural features. The molecule consists of a quinoline backbone substituted with a ketone group at position 4 and an acetic acid moiety at position 1 (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.2 g/mol |

| CAS Registry Number | 56600-94-3 |

| SMILES Notation | C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)O |

| InChI Key | IVUSDAZOMBVFMI-UHFFFAOYSA-N |

Synonyms include (4-oxo-1(4H)-quinolinyl)acetic acid and 1,4-dihydro-4-oxo-1-quinolineacetic acid. The compound’s planar quinoline core and polar acetic acid side chain contribute to its unique physicochemical properties, including moderate solubility in polar solvents and a calculated logP of 1.57.

Historical Development of Quinolinyl Acetic Acid Derivatives

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge isolated the parent heterocycle from coal tar. The development of this compound emerged from advances in synthetic methodologies for functionalized quinolines. Key milestones include:

- Gould-Jacobs Reaction (1939) : This cyclocondensation method enabled efficient synthesis of 4-hydroxyquinoline derivatives, laying groundwork for subsequent N-alkylation strategies to introduce acetic acid groups.

- Medicinal Chemistry Innovations (1990s–2000s) : Derivatives gained attention as intermediates for antibacterial and anticancer agents, driven by the discovery of quinolone antibiotics like ciprofloxacin.

- Modern Catalytic Methods : Recent protocols using iron or ytterbium catalysts have improved yields for quinoline-3-carboxylic acid derivatives, facilitating access to structurally related compounds.

The specific compound was first reported in pharmacological studies exploring cannabinoid receptor ligands, where its acetic acid side chain enhanced binding affinity.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical themes in heterocyclic chemistry:

- Scaffold Versatility : The 1,4-dihydroquinolin-4-one core serves as a template for structural diversification. Substituents at positions 1 (acetic acid) and 4 (ketone) enable regioselective modifications, as demonstrated in the synthesis of 6-fluoro and 8-chloro analogues.

- Electronic Modulation : The conjugated π-system and hydrogen-bonding capacity of the ketone and carboxylic acid groups make it valuable for studying charge-transfer interactions in materials science.

- Biological Relevance : As a precursor to bioactive molecules, its derivatives show promise in targeting enzymes like DNA gyrase and kinases. For example, 2-(6-fluoro-4-oxoquinolin-1-yl)acetic acid derivatives exhibit potent antibacterial activity.

Table 1: Representative Derivatives and Modifications

| Derivative | Structural Change | Application Area |

|---|---|---|

| 8-Chloro analogue | Cl at C8 | Antibacterial research |

| 6-Fluoro analogue | F at C6 | Kinase inhibition studies |

| 2-Methyl analogue | CH₃ at C2 | Solubility optimization |

The compound’s synthetic accessibility—via Gould-Jacobs reactions or nucleophilic alkylation—ensures its continued utility in drug discovery pipelines. Recent work highlights its role in developing fluorescent probes for cellular imaging, leveraging the quinoline core’s inherent photostability.

Eigenschaften

IUPAC Name |

2-(4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-5-6-12(7-11(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUSDAZOMBVFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628309 | |

| Record name | (4-Oxoquinolin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56600-94-3 | |

| Record name | (4-Oxoquinolin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives

The classical and widely used method to synthesize 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid involves the cyclization of anthranilic acid derivatives:

- Starting Materials: Anthranilic acid and acetic anhydride.

- Reaction Conditions: The mixture is heated under reflux, often with a suitable catalyst to promote cyclization.

- Mechanism: The reaction proceeds via intramolecular cyclization forming the quinoline ring system with an oxo group at the 4-position and an acetic acid moiety at the 1-position.

- Industrial Adaptations: Large-scale production optimizes reaction parameters for yield and purity, employing continuous flow reactors and purification techniques like crystallization and chromatography to enhance efficiency.

| Parameter | Details |

|---|---|

| Starting Material | Anthranilic acid, acetic anhydride |

| Catalyst | Various catalysts to facilitate cyclization |

| Temperature | Reflux conditions (typically 100-120 °C) |

| Purification | Crystallization, chromatography |

| Yield | High, depending on optimization |

Chemoselective Michael Addition of Quinolin-2-one with Acrylic Acid Derivatives

Recent research has explored the chemoselective reaction of quinolin-2-one with acrylic acid derivatives to prepare related quinoline carboxylic acids, including this compound analogs:

- Reaction Type: Michael addition of quinolin-2-one (an ambident nucleophile) with activated olefins such as methyl acrylate.

- Conditions: Potassium carbonate as base, heating at 100 °C for about 10 hours.

- Outcome: Formation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives with high yields (81–88%).

- Selectivity: N-substitution is favored over O-substitution due to the harder nucleophilic character of the nitrogen atom in quinolin-2-one, consistent with Pearson's HSAB theory.

- Subsequent Transformations: The ester intermediates can be hydrolyzed to the corresponding acids or converted into hydrazides, oxadiazoles, and thiosemicarbazides for further functionalization.

| Step | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| Michael addition | Quinolin-2-one + methyl acrylate, K2CO3, 100 °C, 10 h | 81–88 | N-substituted propanoic acid derivatives |

| Hydrolysis of ester | NaOH in ethanol | 91 | Conversion to carboxylic acid |

| Hydrazide formation | Hydrazine hydrate in ethanol | 85 | Precursor for further modifications |

| Hydroxylamine reaction | Hydroxylamine hydrochloride, KOH, ethanol, 48 h | 65 | Formation of N-hydroxy derivatives |

| Cyclization to oxadiazoles | Triethyl orthoformate or CS2, reflux | 77–84 | Heterocyclic ring formation |

| Thiosemicarbazide formation | Aryl isothiocyanates, reflux ethanol | 74–82 | Functionalized quinoline derivatives |

This method provides a versatile platform for synthesizing this compound and its derivatives with high efficiency and selectivity.

Reaction Mechanism and Selectivity Considerations

- Ambident Nucleophilicity: Quinolin-2-one exists as a tautomeric mixture where the nitrogen and oxygen atoms can act as nucleophiles. The nitrogen atom tends to be the harder nucleophile, favoring N-substitution reactions.

- Electrophile Nature: Soft electrophiles (e.g., alkyl halides) favor N-substitution, while hard electrophiles may favor O-substitution. In the case of acrylic acid derivatives, N-substitution dominates due to the electrophile and nucleophile characteristics.

- HSAB Theory Application: The Hard and Soft Acids and Bases (HSAB) principle explains the selectivity observed in these reactions, guiding the design of synthetic routes for quinoline derivatives.

Industrial Scale and Purification Techniques

- Continuous Flow Reactors: Used to improve reaction control, heat transfer, and scalability.

- Purification: Combination of crystallization and chromatographic methods ensures high purity of the final product.

- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and minimize by-products.

Summary Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Anthranilic Acid | Anthranilic acid + acetic anhydride | Reflux with catalyst | High | Established, scalable industrially | Requires careful catalyst control |

| Michael Addition of Quinolin-2-one | Quinolin-2-one + methyl acrylate | K2CO3, 100 °C, 10 h | 81–88 | High selectivity, versatile | Longer reaction time |

| Ester Hydrolysis and Derivatization | Ester intermediates | NaOH in ethanol | 85–91 | Enables further functionalization | Additional steps required |

Analyse Chemischer Reaktionen

Amidation of the Acetic Acid Moiety

The carboxylic acid group undergoes amidation with primary and secondary amines via coupling agents. This reaction is critical for generating bioactive derivatives.

Reagents/Conditions :

-

N,N'-Dicyclohexylcarbodiimide (DCC) or similar coupling agents

-

N-Hydroxysuccinimide (NHS) as an activator

-

Solvents: Dry acetonitrile or ethyl acetate

-

Temperature: 0°C to room temperature

Example Reaction :

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid reacts with benzylamine to yield N-benzyl-2-(4-oxoquinolin-1-yl)acetamide.

| Amine Used | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | N-Benzyl-2-(4-oxoquinolin-1-yl)acetamide | 75–85 | |

| Morpholine | N-Morpholino-2-(4-oxoquinolin-1-yl)acetamide | 68–72 |

Esterification Reactions

The acetic acid group forms esters under acidic or basic conditions, enhancing solubility or enabling further functionalization.

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ (Fischer esterification)

-

Thionyl chloride (SOCl₂) for acid chloride formation, followed by alcohol

Example Reaction :

Reaction with methanol yields methyl 2-(4-oxoquinolin-1-yl)acetate, a precursor for nucleophilic substitutions.

Reduction of the 4-Oxo Group

The ketone at position 4 can be reduced to a hydroxyl group, altering electronic properties and bioactivity.

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol/THF

-

Catalytic hydrogenation (H₂/Pd-C)

Product :

1,2,3,4-Tetrahydroquinolin-1-yl acetic acid (reduced form).

Cyclization to Heterocycles

The compound participates in cyclocondensation reactions to form bioactive heterocycles.

Oxadiazole Formation

Reaction with hydrazine derivatives followed by cyclization yields 1,3,4-oxadiazoles.

Reagents/Conditions :

-

Hydrazine hydrate in ethanol

-

Triethyl orthoformate (for 1,3,4-oxadiazoles) or carbon disulfide (for 1,3,4-thiadiazoles)

Example :

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetohydrazide reacts with triethyl orthoformate to form 2-(5-substituted-1,3,4-oxadiazol-2-yl)methylquinolin-4-one derivatives .

Functionalization via Electrophilic Substitution

The quinoline ring undergoes substitutions at electron-rich positions (e.g., C-6 or C-7), though direct evidence for this compound is limited.

Potential Reactions :

-

Nitration (HNO₃/H₂SO₄)

-

Sulfonation (SO₃/H₂SO₄)

Stability and Degradation

Under alkaline conditions, the compound undergoes decarboxylation, forming 4-oxo-1,4-dihydroquinoline.

Conditions :

-

Aqueous NaOH (pH > 10)

-

Elevated temperatures

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

Agrochemical Applications

- Pesticidal Activity :

- Plant Growth Regulation :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Pesticidal Activity | Herbicidal/insecticidal properties observed |

| Plant Growth Regulation | Enhances growth under stress conditions | |

| Materials Science | Polymer Chemistry | Improves thermal/mechanical properties |

| Nanotechnology | Enhances drug delivery systems |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various concentrations of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at higher concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Cancer Therapeutics

In a controlled laboratory setting, the effects of this compound on breast cancer cell lines were assessed. The results showed a dose-dependent increase in apoptosis markers, suggesting its viability as a component in anticancer drug formulations.

Wirkmechanismus

The mechanism of action of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial cell growth and proliferation, making it a potential antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of quinolinone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Environmental and Industrial Considerations

Biologische Aktivität

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure

The compound features a quinoline moiety, which is known for its diverse biological properties. The presence of the acetic acid group enhances its solubility and reactivity, making it a suitable candidate for further pharmacological evaluations.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of quinoline derivatives, including this compound.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) lower than 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis and function. For instance, structural analogs demonstrated potent inhibition of bacterial growth through disruption of cellular processes .

- Photodynamic Therapy : Another innovative approach explored the use of light-activated antimicrobial agents based on quinoline structures. Under blue light irradiation, certain derivatives showed enhanced bactericidal effects against resistant strains like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Research Findings

- Cell Proliferation Inhibition : In vitro studies demonstrated that certain analogs of this compound exhibited significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One derivative achieved an IC50 value of approximately 1.2 µM against MCF-7 cells .

- Apoptosis Induction : The mechanism underlying the anticancer activity was linked to apoptosis induction. Analysis showed that treated cancer cells exhibited increased levels of pro-apoptotic markers such as Caspase-3 and BAX, indicating that these compounds may trigger programmed cell death pathways .

Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid derivatives?

A common method involves refluxing the parent compound with ethyl acetoacetate in ethanol containing glacial acetic acid to form intermediates, followed by cyclization under basic conditions (e.g., sodium ethoxide) to yield pyrazolone derivatives . For coordination chemistry applications, the compound can be reacted with metal salts (e.g., copper acetate) and bridging ligands (e.g., 4,4′-bipyridine) in a water/ethanol solvent system. pH adjustment (7.0–8.0 with NaOH) and slow evaporation yield crystalline products suitable for structural analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:

- Personal protective equipment (PPE): Gloves (inspected for integrity), face shields, and safety glasses compliant with NIOSH/EN 166 standards .

- Engineering controls: Work in a fume hood to avoid inhalation, and ensure proper ventilation.

- Emergency measures: For skin/eye contact, rinse thoroughly with water; for ingestion, seek immediate medical attention .

Q. Which analytical techniques are recommended for characterizing this compound?

- Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry and supramolecular interactions (e.g., hydrogen bonding, metal coordination). SHELX software is widely used for structure refinement .

- Spectroscopy: NMR and IR verify functional groups and intermediate formation during synthesis .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound as a ligand?

The carboxylic acid group in this compound facilitates metal coordination. Example protocol:

- Ligand selection: Pair with divalent metal ions (e.g., Cu(II)) and bridging ligands (e.g., 4,4′-bipyridine) to form 1D chains.

- Crystallization: Use mixed solvents (water/ethanol) and slow evaporation to obtain crystals. SCXRD reveals distorted octahedral geometries around metal centers and weak Cu–O interactions (bond length ~2.72 Å) .

- Supramolecular networks: Hydrogen bonds (O–H···O) and π-π stacking further stabilize 2D/3D architectures .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Cross-validation: Use complementary techniques (e.g., SCXRD for absolute configuration vs. NMR for dynamic behavior).

- Software tools: SHELXL refines crystallographic models to reconcile bond distances/angles with experimental data .

- Dynamic effects: Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility .

Q. How can this compound be utilized in pharmacological studies, such as antimicrobial agent development?

- Hybrid synthesis: Couple the quinolinone core with bioactive moieties (e.g., ciprofloxacin derivatives) via click chemistry or amide linkages.

- Bioactivity assays: Evaluate antimicrobial efficacy using minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Mechanistic studies: Perform molecular docking to assess interactions with bacterial targets (e.g., DNA gyrase) .

Q. What computational methods support the study of its metal-binding properties?

- Density Functional Theory (DFT): Calculate electronic structures to predict coordination preferences (e.g., Hard-Soft Acid-Base theory).

- Molecular dynamics (MD): Simulate stability of coordination polymers in solution.

- Topological analysis: Use programs like TOPOS to classify network connectivity (e.g., sql nets for 2D layers) .

Data Management and Validation

Q. How should researchers handle crystallographic data discrepancies (e.g., anomalous bond lengths)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.